
1-Ethynylcyclopentene
Descripción general
Descripción
1-Ethynylcyclopentene is a chemical compound with the molecular formula C7H8 . Its molecular weight is 92.1384 . It is also known by its CAS Registry Number: 1610-13-5 .
Molecular Structure Analysis
The molecular structure of 1-Ethynylcyclopentene consists of a cyclopentene ring with an ethynyl group attached . For a detailed view of the molecule, please refer to resources like ChemSpider or NIST Chemistry WebBook .Chemical Reactions Analysis
Acylation of dicobalthexacarbonyl complexes of 1-ethynylcyclohexene and 1-ethynylcyclopentene by acylium salts has been reported . The stereochemistry of the addition of electrophile and nucleophile pointed to a stereononspecific course for the reaction .Aplicaciones Científicas De Investigación
1. Synthesis and Catalysis
1-Ethynylcyclopentene plays a significant role in the synthesis of various organic compounds. A study highlighted its use in the gold(I)-catalyzed Rautenstrauch rearrangement for synthesizing 2-cyclopentenones, which is important for the enantioselective synthesis of cyclopentenones (Shi, Gorin, & Toste, 2005).
2. Chemical Probing and Reaction Studies
1-Ethynylcyclopentene and its derivatives are used in studying chemical reactions. For instance, cyclopropyl alkynes serve as probes to distinguish between vinyl radical and ionic intermediates in certain chemical reactions (Gottschling, Grant, Milnes, Jennings, & Baines, 2005).
3. Atmospheric and Combustion Chemistry
In the field of atmospheric and combustion chemistry, derivatives of 1-ethynylcyclopentene, such as 3-ethynylcyclopentenyl, have been identified as important radicals. These radicals are significant in modeling C7H7 chemistry, relevant in both combustion processes and in the context of circumstellar atmospheres (Reilly, Kokkin, Ward, Flores, Ross, McCaslin, & Stanton, 2020).
4. Molecular Engineering and Biochemistry
1-Ethynylcyclopentene derivatives are also utilized in molecular engineering. For example, they are involved in the engineering of Pseudomonas putida KT2440 for efficient ethylene glycol utilization, contributing to the development of strains for environmental remediation and biocatalysis (Franden, Jayakody, Li, Wagner, Cleveland, Michener, Hauer, Blank, Wierckx, Klebensberger, & Beckham, 2018).
5. Material Science and Polymerization
In material science, 1-ethynylcyclopentene is used in the synthesis of polyacetylene derivatives, which have applications in the development of new materials with unique optical properties (Ochiai, Tomita, & Endo, 2001).
Propiedades
IUPAC Name |
1-ethynylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h1,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLBRQZIHLWMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301894 | |
| Record name | 1-ethynylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylcyclopentene | |
CAS RN |
1610-13-5 | |
| Record name | NSC147136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-ethynylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



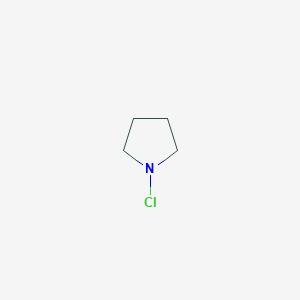
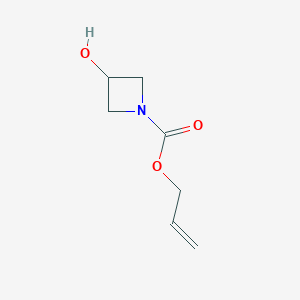
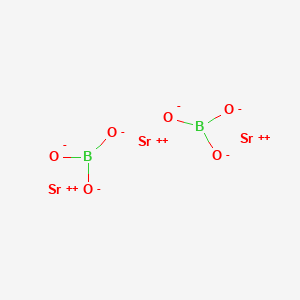
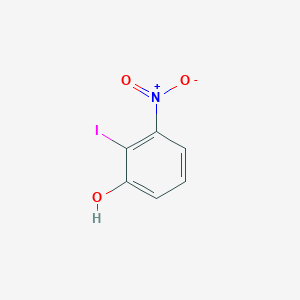
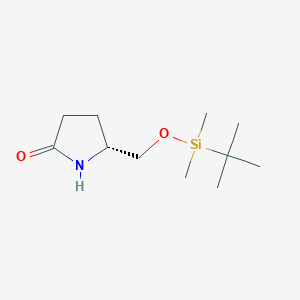
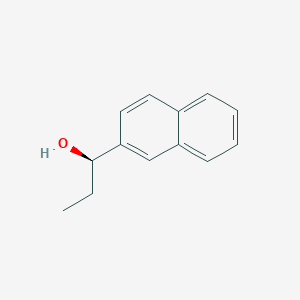
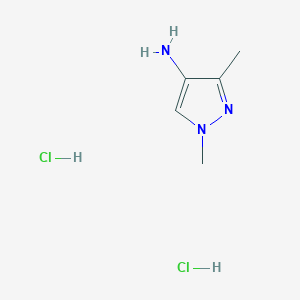
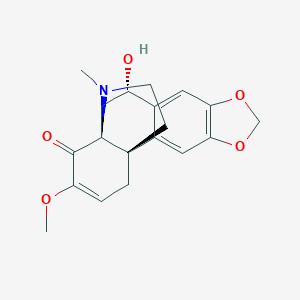
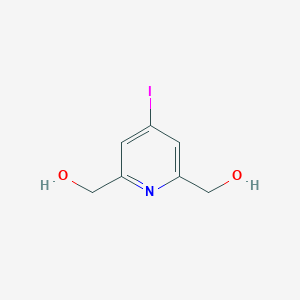




![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)